molecular formula C17H13FO B11863749 (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol

Cat. No.: B11863749
M. Wt: 252.28 g/mol
InChI Key: JKDDSZQBOVPKAM-UHFFFAOYSA-N
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Description

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol is a fluorinated organic compound with the molecular formula C17H13FO It is a derivative of naphthalene and phenylmethanol, characterized by the presence of a fluorine atom on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-fluoronaphthalene with benzyl alcohol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of (3-(4-Fluoronaphthalen-1-yl)phenyl)ketone or (3-(4-Fluoronaphthalen-1-yl)phenyl)aldehyde.

    Reduction: Formation of (3-(4-Fluoronaphthalen-1-yl)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoronaphthalen-1-yl)methanol
  • (3’-Fluoro-[1,1’-biphenyl]-4-yl)methanol
  • (6-Fluoronaphthalen-2-yl)methanol
  • (4’-Fluoro-[1,1’-biphenyl]-4-yl)methanol
  • (3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)methanol

Uniqueness

(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

[3-(4-fluoronaphthalen-1-yl)phenyl]methanol

InChI

InChI=1S/C17H13FO/c18-17-9-8-14(15-6-1-2-7-16(15)17)13-5-3-4-12(10-13)11-19/h1-10,19H,11H2

InChI Key

JKDDSZQBOVPKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC(=C3)CO

Origin of Product

United States

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